molecular formula C22H17ClN2O B12122013 1-(4-Chlorophenyl)-4-(3,4-dimethylphenoxy)phthalazine

1-(4-Chlorophenyl)-4-(3,4-dimethylphenoxy)phthalazine

Cat. No.: B12122013
M. Wt: 360.8 g/mol
InChI Key: TVFPKARYGVMXEY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(3,4-dimethylphenoxy)phthalazine is a chemical compound that belongs to the phthalazine family Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring This particular compound is characterized by the presence of a 4-chlorophenyl group and a 3,4-dimethylphenoxy group attached to the phthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-(3,4-dimethylphenoxy)phthalazine typically involves the following steps:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and diethyl oxalate, under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzene and a suitable nucleophile.

    Attachment of the 3,4-Dimethylphenoxy Group: The 3,4-dimethylphenoxy group can be attached through an etherification reaction using 3,4-dimethylphenol and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-(3,4-dimethylphenoxy)phthalazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-4-(3,4-dimethylphenoxy)phthalazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(3,4-dimethylphenoxy)phthalazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-4-phenoxyphthalazine: Similar structure but lacks the dimethyl groups.

    1-(4-Methylphenyl)-4-(3,4-dimethylphenoxy)phthalazine: Similar structure but has a methyl group instead of a chlorine atom.

    1-(4-Chlorophenyl)-4-(2,3-dimethylphenoxy)phthalazine: Similar structure but with different positions of the dimethyl groups.

Uniqueness

1-(4-Chlorophenyl)-4-(3,4-dimethylphenoxy)phthalazine is unique due to the specific combination of the 4-chlorophenyl and 3,4-dimethylphenoxy groups attached to the phthalazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C22H17ClN2O

Molecular Weight

360.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-(3,4-dimethylphenoxy)phthalazine

InChI

InChI=1S/C22H17ClN2O/c1-14-7-12-18(13-15(14)2)26-22-20-6-4-3-5-19(20)21(24-25-22)16-8-10-17(23)11-9-16/h3-13H,1-2H3

InChI Key

TVFPKARYGVMXEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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